An In-depth Technical Guide to the Biosynthesis of 13-HOTrE from Alpha-Linolenic Acid
An In-depth Technical Guide to the Biosynthesis of 13-HOTrE from Alpha-Linolenic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 13-hydroxy-9,11,15-octadecatrienoic acid (13-HOTrE) from the essential omega-3 fatty acid, alpha-linolenic acid (ALA). This document details the enzymatic pathways, quantitative data, experimental protocols, and signaling cascades associated with this important lipid mediator.
Introduction to 13-HOTrE Biosynthesis
13-HOTrE is an oxidized metabolite of alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid (PUFA) that humans must obtain through their diet. The conversion of ALA to 13-HOTrE is a key step in the production of oxylipins, which are potent signaling molecules involved in a variety of physiological and pathophysiological processes, including inflammation. The primary enzymatic pathway responsible for the synthesis of 13-HOTrE involves the action of lipoxygenases (LOX), with contributions from other pathways such as cyclooxygenases (COX) and cytochrome P450 (CYP450) enzymes.
The Core Biosynthetic Pathway
The principal route for the biosynthesis of 13-HOTrE from ALA is initiated by the enzyme 15-lipoxygenase (15-LOX). This enzyme catalyzes the stereospecific insertion of molecular oxygen into the ALA molecule.
The two-step process is as follows:
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Peroxidation: 15-lipoxygenase (specifically, the human 15-LOX-2 isoform) acts on alpha-linolenic acid to form the unstable intermediate, 13(S)-hydroperoxyoctadecatrienoic acid (13(S)-HpOTrE).
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Reduction: The hydroperoxy group of 13(S)-HpOTrE is then rapidly reduced to a hydroxyl group by cellular peroxidases, such as glutathione peroxidases, yielding the more stable 13(S)-hydroxy-9,11,15-octadecatrienoic acid (13(S)-HOTrE).
While 15-LOX is the primary enzyme, other lipoxygenases can also metabolize ALA to produce different positional isomers of HOTrE, such as 9-HOTrE. Additionally, COX and CYP450 enzymes can metabolize ALA to a variety of other oxidized products[1].
Quantitative Data on 13-HOTrE Biosynthesis
Precise quantitative data for the biosynthesis of 13-HOTrE are crucial for understanding its physiological relevance and for designing experiments. The following tables summarize available quantitative information.
| Parameter | Value | Enzyme | Substrate | Conditions | Reference |
| Enzyme Kinetics | |||||
| Km | 1.9 ± 0.37 µM | Human 15-LOX-2 | Arachidonic Acid | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 22°C | [2] |
| kcat | 0.6 ± 0.02 s-1 | Human 15-LOX-2 | Arachidonic Acid | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 22°C | [2] |
| Inhibitor Potency | |||||
| IC50 (MLS000327069) | 0.34 ± 0.05 µM | Human 15-LOX-2 | Arachidonic Acid | 25 mM HEPES (pH 7.5), 0.01% Triton X-100, 10 µM AA | [3] |
| IC50 (MLS000327186) | 0.53 ± 0.04 µM | Human 15-LOX-2 | Arachidonic Acid | 25 mM HEPES (pH 7.5), 0.01% Triton X-100, 10 µM AA | [3] |
| IC50 (MLS000327206) | 0.87 ± 0.06 µM | Human 15-LOX-2 | Arachidonic Acid | 25 mM HEPES (pH 7.5), 0.01% Triton X-100, 10 µM AA | [3] |
| Cellular Effects of 13-HOTrE Metabolites | |||||
| IC50 (Cell Viability) | 114 µM (13-HpOTrE) | RAW 264.7 cells | - | 24 hours | [1] |
| IC50 (Cell Viability) | >200 µM (13-HOTrE) | RAW 264.7 cells | - | 24 hours | [1] |
| IL-1β Reduction | 86.4% (100 µM 13-HpOTrE) | LPS-stimulated RAW 264.7 cells | - | - | [1] |
| IL-1β Reduction | 23% (100 µM 13-HOTrE) | LPS-stimulated RAW 264.7 cells | - | - | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 13-HOTrE biosynthesis.
Spectrophotometric Assay for 15-Lipoxygenase Activity
This protocol describes a common method for measuring 15-LOX activity by monitoring the formation of the conjugated diene in the product, which absorbs light at 234 nm[4][5].
Materials:
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15-Lipoxygenase (e.g., from soybean, Sigma-Aldrich, or recombinant human 15-LOX-2)
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Alpha-linolenic acid (substrate)
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Borate buffer (0.2 M, pH 9.0)
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Ethanol
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Dimethyl sulfoxide (DMSO) for inhibitors
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UV-Vis Spectrophotometer
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Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Borate Buffer (0.2 M, pH 9.0): Prepare by dissolving boric acid in water and adjusting the pH to 9.0 with NaOH.
-
Substrate Stock Solution (e.g., 10 mM): Dissolve a known amount of alpha-linolenic acid in ethanol.
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Substrate Working Solution (e.g., 250 µM): Dilute the substrate stock solution in borate buffer. Prepare this solution fresh daily.
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Enzyme Solution (e.g., 400 U/mL): Dissolve 15-LOX in cold borate buffer to a stock concentration (e.g., 10,000 U/mL). Just before the assay, dilute the stock to the working concentration. Keep the enzyme solution on ice.
-
-
Assay Protocol:
-
Set the spectrophotometer to read absorbance at 234 nm.
-
Blank: To a quartz cuvette, add 500 µL of borate buffer and 500 µL of the substrate working solution. Use this to zero the spectrophotometer.
-
Control (without inhibitor): In a separate cuvette, add 487.5 µL of the enzyme solution and 12.5 µL of DMSO.
-
Initiate the reaction by adding 500 µL of the substrate working solution to the cuvette containing the enzyme.
-
Immediately start recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for 5 minutes.
-
The rate of increase in absorbance is proportional to the 15-LOX activity.
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Cell Culture and Induction of 13-HOTrE Production in RAW 264.7 Macrophages
This protocol outlines the steps for culturing RAW 264.7 macrophage-like cells and stimulating them with alpha-linolenic acid to produce 13-HOTrE.
Materials:
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RAW 264.7 cells (ATCC TIB-71)
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DMEM high glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
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Alpha-linolenic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile PBS
-
Cell scraper
-
6-well tissue culture plates
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells when they reach 80-90% confluency. Detach the cells using a cell scraper.
-
-
Preparation of ALA-BSA Complex:
-
Prepare a stock solution of alpha-linolenic acid in ethanol.
-
In a sterile tube, add the desired amount of ALA stock solution and evaporate the ethanol under a stream of nitrogen.
-
Add a pre-warmed solution of fatty acid-free BSA in serum-free DMEM to the dried ALA and incubate at 37°C for 30 minutes to allow complex formation.
-
-
Induction of 13-HOTrE Production:
-
Seed RAW 264.7 cells in 6-well plates at a density that will result in approximately 80% confluency at the time of treatment.
-
Wash the cells with sterile PBS.
-
Treat the cells with the ALA-BSA complex in serum-free DMEM for the desired time (e.g., 6, 12, or 24 hours).
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
Harvest the cells by scraping them into PBS.
-
Centrifuge both the supernatant and cell pellet samples and store them at -80°C until analysis.
-
Extraction and Quantification of 13-HOTrE by LC-MS/MS
This protocol provides a general method for the extraction and quantification of 13-HOTrE from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Internal standard (e.g., 13-HODE-d4)
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Methanol, Acetonitrile, Water, Formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation and Extraction:
-
Thaw the biological sample (cell culture supernatant or cell lysate) on ice.
-
Add the internal standard to the sample.
-
For protein precipitation, add cold methanol. Vortex and centrifuge.
-
Perform solid-phase extraction (SPE) on the supernatant to concentrate the lipids and remove interfering substances.
-
Elute the lipids from the SPE cartridge, dry the eluate under a stream of nitrogen, and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify 13-HOTrE using multiple reaction monitoring (MRM) in negative ion mode.
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| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 13-HOTrE | 293.2 | 195.1 | -15 |
| 13-HODE-d4 (IS) | 297.2 | 198.1 | -15 |
Note: The exact MRM transitions and collision energies may need to be optimized for your specific instrument.
Signaling Pathways and Visualizations
13-HOTrE exerts its biological effects by activating specific signaling pathways. One of the most well-characterized is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).
13-HOTrE Biosynthesis Pathway
Caption: Biosynthesis of 13-HOTrE from alpha-linolenic acid.
Experimental Workflow for 13-HOTrE Analysis
Caption: Workflow for 13-HOTrE analysis in cell culture.
13-HOTrE Signaling via PPARγ
Caption: 13-HOTrE activates PPARγ to elicit an anti-inflammatory response.
Conclusion
The biosynthesis of 13-HOTrE from alpha-linolenic acid represents a critical pathway in the generation of bioactive lipid mediators. Understanding the enzymes, kinetics, and downstream signaling of this pathway is essential for researchers in the fields of inflammation, immunology, and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into the roles of 13-HOTrE in health and disease.
References
- 1. 15-Lipoxygenase metabolites of α-linolenic acid, [13-(S)-HPOTrE and 13-(S)-HOTrE], mediate anti-inflammatory effects by inactivating NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. forensicrti.org [forensicrti.org]
- 3. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
